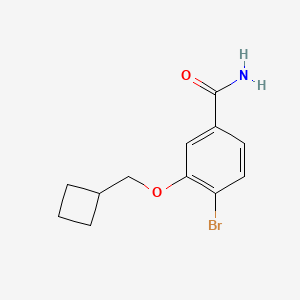

4-Bromo-3-(cyclobutylmethoxy)benzamide

Description

4-Bromo-3-(cyclobutylmethoxy)benzamide is a brominated benzamide derivative characterized by a cyclobutylmethoxy substituent at the 3-position and a bromine atom at the 4-position of the aromatic ring. Benzamide derivatives are widely studied for their biological activities, including neuroleptic, antitumor, and antimicrobial effects . The cyclobutylmethoxy group likely influences steric and electronic properties, modulating solubility and reactivity compared to smaller (e.g., methoxy) or bulkier (e.g., cyclohexyl) substituents .

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

4-bromo-3-(cyclobutylmethoxy)benzamide |

InChI |

InChI=1S/C12H14BrNO2/c13-10-5-4-9(12(14)15)6-11(10)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,14,15) |

InChI Key |

LHWWCJLOVKFNEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)COC2=C(C=CC(=C2)C(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(cyclobutylmethoxy)benzamide typically involves multiple steps. One common synthetic route starts with the bromination of a suitable benzene derivative to introduce the bromine atom at the desired position. This is followed by the introduction of the cyclobutylmethoxy group through a nucleophilic substitution reaction. Finally, the amide group is introduced via an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3-(cyclobutylmethoxy)benzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(cyclobutylmethoxy)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-Bromo-3-(cyclobutylmethoxy)benzamide as a candidate for anticancer drug development. Its structural modifications allow it to interact with specific molecular targets associated with cancer cell proliferation. For instance, derivatives of similar benzamide compounds have shown inhibitory effects on fibroblast growth factor receptor-1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC) .

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting pathways involved in cancer progression and other diseases. The presence of bromine and cyclobutylmethoxy groups can enhance binding affinity to enzyme active sites, making it a valuable lead compound for further development .

Biological Research

Neuropharmacology

Benzamides, including 4-Bromo-3-(cyclobutylmethoxy)benzamide, have been explored for their neuropharmacological effects. They may exhibit antidepressant and anticonvulsant activities due to their ability to modulate neurotransmitter systems . Experimental models have demonstrated that modifications in the benzamide structure can significantly influence behavioral outcomes in animal studies.

Anti-inflammatory Properties

Research indicates that similar compounds possess anti-inflammatory properties, potentially making 4-Bromo-3-(cyclobutylmethoxy)benzamide useful in treating conditions characterized by chronic inflammation. The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Material Science

Synthesis of Novel Materials

The compound serves as a building block for synthesizing new materials with specific electronic or optical properties. Its unique structure allows for the development of polymers and specialty chemicals that can be tailored for applications in electronics and photonics .

Data Table: Summary of Applications

Case Studies

-

Anticancer Activity Study

A study investigated several derivatives of benzamide compounds, including 4-Bromo-3-(cyclobutylmethoxy)benzamide, revealing significant cytotoxic effects against various cancer cell lines. The study concluded that structural modifications enhance the compound's efficacy against FGFR1 amplification in NSCLC cells . -

Neuropharmacological Effects

In a behavioral study, the impact of benzamide derivatives on mice was assessed, showing notable changes in motor activity and anxiety-like behaviors. This research supports the potential use of such compounds in treating mood disorders .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(cyclobutylmethoxy)benzamide involves its interaction with specific molecular targets. The bromine atom and the cyclobutylmethoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Key Analogs:

4-Bromo-3-(cyclopropylmethoxy)benzamide (CAS: 1369933-75-4) Substituent: Cyclopropylmethoxy at 3-position.

4-Bromo-N-cyclohexyl-2-methoxybenzamide (CAS: 1257665-02-3)

- Substituent : Cyclohexylamide at the 2-methoxy position.

- Impact : The cyclohexyl group increases hydrophobicity and may alter binding affinity in biological systems compared to cyclobutylmethoxy.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Substituent: Dimethoxyphenethylamine moiety.

Structural Comparison Table:

Physicochemical and Spectroscopic Properties

- Melting Points : While data for the target compound is unavailable, analogs like Rip-B (90°C) and 4-Bromo-3-(trifluoromethyl)acetanilide (116–119°C) suggest that bromine and bulky substituents elevate melting points due to increased molecular symmetry and packing efficiency .

- Spectroscopic Data :

Reactivity and Electronic Properties

- HOMO-LUMO Gap : For 4-Bromo-3-(methoxymethoxy)benzoic acid, a related compound, the HOMO-LUMO gap is 4.46 eV, indicating moderate reactivity . The cyclobutylmethoxy group in the target compound may slightly reduce this gap due to electron-donating effects.

- Electrophilicity : Bromine and methoxy substituents create regions of high electron density (nucleophilic aromatic ring) and electron deficiency (electrophilic bromine), guiding regioselective reactions .

Biological Activity

4-Bromo-3-(cyclobutylmethoxy)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article will explore its mechanisms of action, biological effects, and relevant case studies, along with synthesized data tables summarizing key findings.

Chemical Structure and Properties

4-Bromo-3-(cyclobutylmethoxy)benzamide is characterized by the presence of a bromine atom at the para position and a cyclobutylmethoxy group at the meta position of the benzamide structure. This configuration influences its interaction with biological targets, particularly in cancer treatment and metabolic regulation.

The compound's biological activity is primarily attributed to its ability to interact with specific cellular pathways:

- Glucokinase Activation : Derivatives of this compound have been studied for their role as glucokinase activators, which are critical in glucose metabolism and insulin regulation. Research indicates that these derivatives can enhance glucose uptake in cells, thus presenting potential therapeutic applications in type 2 diabetes management.

- Antitumor Activity : The compound has shown promise as an inhibitor of fibroblast growth factor receptor-1 (FGFR1), which is implicated in various cancers, including non-small cell lung cancer (NSCLC). Studies have demonstrated that certain derivatives can inhibit FGFR1 amplification in NSCLC cell lines, suggesting a pathway for cancer treatment .

Biological Activity Data

The following table summarizes the biological activities associated with 4-Bromo-3-(cyclobutylmethoxy)benzamide and its derivatives:

Case Studies and Research Findings

-

Glucokinase Activation :

- A study by Park et al. (2014) demonstrated that derivatives of 4-Bromo-3-(cyclobutylmethoxy)benzamide significantly increased glucokinase activity in vitro. This suggests potential applications in enhancing insulin sensitivity and managing blood glucose levels in diabetic patients.

-

Antitumor Efficacy :

- Liu et al. (2019) explored the antitumor properties of various benzamide derivatives, including those related to 4-Bromo-3-(cyclobutylmethoxy)benzamide. They found that certain compounds effectively inhibited FGFR1, leading to reduced proliferation of cancer cells in xenograft models.

- Cytotoxicity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.